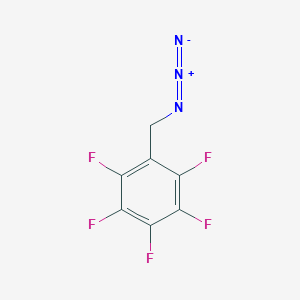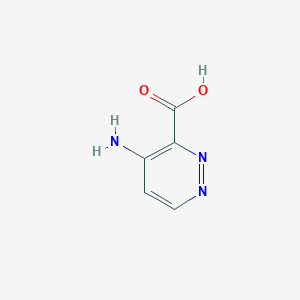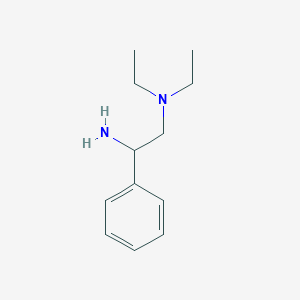![molecular formula C10H15N5O B1276402 2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 873408-42-5](/img/structure/B1276402.png)
2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL is a useful research compound. Its molecular formula is C10H15N5O and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
A study by Lahmidi et al. (2019) explored the synthesis of a derivative of this compound, highlighting its antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
Synthesis and Regioselective One-Step Synthesis
Massari et al. (2017) reported on the efficient and regioselective one-step synthesis of derivatives of this compound, highlighting its potential as a scaffold for biologically active compounds, particularly for the inhibition of influenza virus RNA polymerase (Massari et al., 2017).
Antimicrobial and Antifungal Activities
Komykhov et al. (2017) synthesized derivatives of the compound and investigated their antimicrobial and antifungal activities, demonstrating their potential in treating infections (Komykhov et al., 2017).
Chemical Transformations
Zemlyanaya et al. (2018) studied the synthesis and chemical transformations of a related compound, contributing to the understanding of its chemical behavior and potential applications in synthetic chemistry (Zemlyanaya et al., 2018).
Analgesic Activity
Ogorodnik et al. (2018) synthesized derivatives of this compound and evaluated their analgesic effects. The study highlighted the potential of these compounds in pain management, with specific derivatives showing significant analgesic activity (Ogorodnik et al., 2018).
Novel Synthetic Approaches
Other studies have focused on novel synthetic approaches and characterizations of this compound and its derivatives, demonstrating a broad range of potential applications in medicinal and synthetic chemistry. These include works by Pyatakov et al. (2015), Chernyshev et al. (2014), and Gol et al. (2019), among others (Pyatakov et al., 2015), (Chernyshev et al., 2014), (Gol et al., 2019).
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It’s known that similar compounds can inhibit the influenza virus rna polymerase pa–pb1 subunit heterodimerization . This suggests that the compound may interact with its targets to inhibit certain biological processes.
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to affect various pathways related to the targets they inhibit .
Result of Action
Similar compounds have been found to exhibit significant inhibitory activity .
Future Directions
The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies . It has been exploited to generate candidate treatments for cancer and parasitic diseases . This suggests that “2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” and other TP derivatives may have potential applications in the development of new therapeutic agents.
Biochemical Analysis
Biochemical Properties
2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with enzymes involved in nucleotide synthesis and metabolism, such as thymidylate synthase and dihydrofolate reductase. These interactions often result in the inhibition of enzyme activity, leading to disruptions in nucleotide synthesis and cell proliferation . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and affecting downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . It also affects gene expression by modulating transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors or signaling proteins, leading to changes in downstream signaling events . These interactions often result in alterations in gene expression, either by directly affecting transcription factors or by modulating epigenetic regulators .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the concentration used. In in vitro studies, prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, long-term administration of this compound has been associated with changes in tissue morphology and function, particularly in rapidly proliferating tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth and proliferation without causing significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its impact on cellular metabolism and function . Threshold effects have been observed, where a certain concentration is required to achieve therapeutic effects, and exceeding this concentration can lead to adverse effects.
Properties
IUPAC Name |
2-amino-6-butyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-3-4-5-7-6(2)12-10-13-9(11)14-15(10)8(7)16/h3-5H2,1-2H3,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGXMMMKJXRDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C2N=C(NN2C1=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424240 |
Source


|
| Record name | 2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873408-42-5 |
Source


|
| Record name | 2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)





![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)


![3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1276358.png)
![3-[1-[(4-Methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1276359.png)

